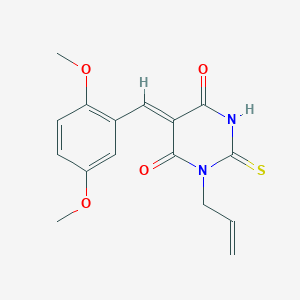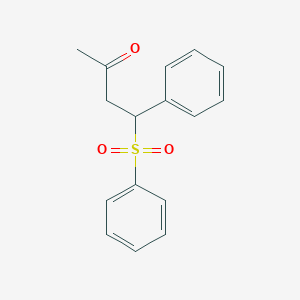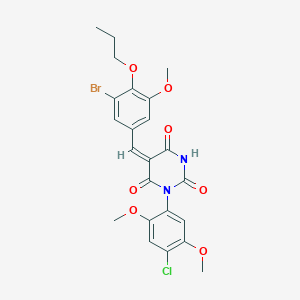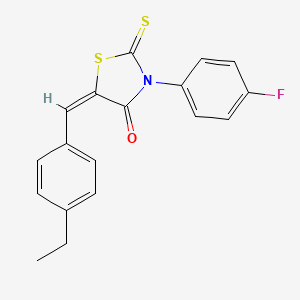![molecular formula C17H19IO4 B4900063 1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4900063.png)
1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene, also known as IMPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as material science, pharmaceuticals, and agriculture.
Aplicaciones Científicas De Investigación
1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene has been studied extensively for its potential applications in material science, specifically as a component in liquid crystal displays (LCDs). It has been found that this compound exhibits excellent thermal stability and optical properties, making it a promising candidate for use in LCDs. Additionally, this compound has been studied for its potential applications in the field of pharmaceuticals. Studies have shown that this compound has anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases such as arthritis, cancer, and cardiovascular disease. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene has several advantages for use in lab experiments, including its high thermal stability and optical properties, making it a promising candidate for use in LCDs. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the development of new drugs for the treatment of various diseases. However, there are also limitations to the use of this compound in lab experiments, including its high cost and difficulty in synthesizing.
Direcciones Futuras
There are several future directions for research on 1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene. One potential area of research is the development of new drugs for the treatment of various diseases based on the anti-inflammatory and antioxidant properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in material science. Finally, there is a need for further research on the synthesis of this compound to improve its cost-effectiveness and scalability for use in lab experiments and potential commercial applications.
Métodos De Síntesis
1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene can be synthesized through a multi-step process involving the reaction of 1,4-dihydroxybenzene with 4-methoxyphenol in the presence of a base catalyst to form 1,4-bis(4-methoxyphenoxy)benzene. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a base catalyst to form 1,4-bis(2-{2-(4-methoxyphenoxy)ethoxy}ethoxy)benzene. Finally, this compound is iodinated using iodine and a base catalyst to form this compound.
Propiedades
IUPAC Name |
1-iodo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IO4/c1-19-15-6-8-17(9-7-15)22-13-11-20-10-12-21-16-4-2-14(18)3-5-16/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWFTFVOLOJOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4899992.png)
![4-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4900000.png)
![5-(4-bromophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4900010.png)
![3-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B4900012.png)

![5-methyl-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile](/img/structure/B4900026.png)
![ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4900045.png)


![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)
![4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B4900078.png)
